2,4(1H,3H)-Pyrimidinedione, 5-fluorodihydro-6-hydroxy-

Description

The exact mass of the compound 2,4(1H,3H)-Pyrimidinedione, 5-fluorodihydro-6-hydroxy- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 528189. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,4(1H,3H)-Pyrimidinedione, 5-fluorodihydro-6-hydroxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4(1H,3H)-Pyrimidinedione, 5-fluorodihydro-6-hydroxy- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

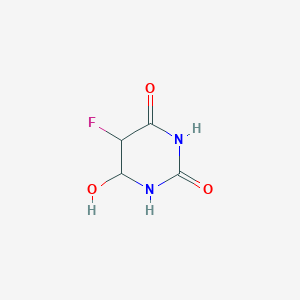

IUPAC Name |

5-fluoro-6-hydroxy-1,3-diazinane-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5FN2O3/c5-1-2(8)6-4(10)7-3(1)9/h1-2,8H,(H2,6,7,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWONXBGDFDRWRH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(NC(=O)NC1=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5FN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40958273 |

Source

|

| Record name | 5-Fluoro-4,5-dihydropyrimidine-2,4,6-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40958273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37103-91-6 |

Source

|

| Record name | 2,4(1H,3H)-Pyrimidinedione, 5-fluorodihydro-6-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037103916 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 37103-91-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=528189 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Fluoro-4,5-dihydropyrimidine-2,4,6-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40958273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Metabolic Fate of 5-Fluorouracil: The Role of 5-Fluorodihydro-6-hydroxy-pyrimidinedione in the Catabolic Cascade

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Double-Edged Sword of 5-Fluorouracil

For over six decades, 5-fluorouracil (5-FU) has been a cornerstone of chemotherapy, widely employed against a range of solid tumors, including those of the colon, breast, and gastrointestinal tract.[1] Its efficacy, however, is intrinsically linked to a complex and highly variable intracellular metabolism that dictates both its cytotoxic potency and its potential for severe, life-threatening toxicity.[2] 5-FU itself is a prodrug, meaning it is inactive upon administration and requires conversion into several active metabolites to exert its therapeutic effect.[1] Concurrently, the vast majority of an administered 5-FU dose—typically over 80%—is rapidly channeled into a catabolic (breakdown) pathway, rendering it inactive.[1][3][4]

This guide delves into the core mechanisms governing 5-FU's fate within the cell, with a specific focus on the often-overlooked catabolic pathway. We will explore the transient intermediates of this detoxification process, including the pivotal, short-lived molecule 5-fluorodihydro-6-hydroxy-pyrimidinedione , and illuminate how this metabolic route is a critical determinant of patient safety and clinical outcomes. Understanding this pathway is not merely an academic exercise; it is fundamental to personalizing fluoropyrimidine therapy and mitigating adverse reactions.

The Metabolic Crossroads: Anabolism vs. Catabolism

Upon entering a cell, 5-FU stands at a metabolic crossroads, where its destiny is determined by the balance of two opposing enzymatic pathways:

-

The Anabolic (Activation) Pathway: A smaller fraction of 5-FU is converted into cytotoxic fluoronucleotides. This pathway is responsible for the drug's anticancer effects.

-

The Catabolic (Inactivation) Pathway: The majority of 5-FU is degraded into inactive, excretable metabolites. This pathway is a detoxification mechanism, and its efficiency is the primary factor influencing 5-FU-related toxicity.

The "mechanism of action" of 5-fluorodihydro-6-hydroxy-pyrimidinedione is not one of a drug targeting a specific receptor or enzyme to elicit a therapeutic response. Instead, its significance lies in its fleeting existence as a substrate within the catabolic cascade that deactivates 5-FU.

The Anabolic Pathway: Forging the Cytotoxic Arsenal

To appreciate the importance of catabolism, one must first understand the mechanism of activation. 5-FU is converted into three key active metabolites through several enzymatic steps:

-

Fluorodeoxyuridine Monophosphate (FdUMP): This is the primary mediator of 5-FU's cytotoxic action. FdUMP inhibits thymidylate synthase (TS), a critical enzyme in DNA synthesis.[3][5] By forming a stable ternary complex with TS and the cofactor 5,10-methylenetetrahydrofolate, FdUMP depletes the cellular pool of thymidine, leading to "thymineless death."[5]

-

Fluorouridine Triphosphate (FUTP): This metabolite is incorporated into RNA, disrupting RNA processing and function.

-

Fluorodeoxyuridine Triphosphate (FdUTP): This metabolite can be mistakenly incorporated into DNA, leading to DNA damage and instability.[3]

The enzymes responsible for these conversions include orotate phosphoribosyltransferase (OPRT), thymidine phosphorylase (TP), and various kinases.[5][6][7]

The Catabolic Pathway: A Journey of Detoxification

The catabolism of 5-FU is a three-step enzymatic process that mirrors the body's natural pathway for breaking down the pyrimidines uracil and thymine.[8][9][10] This pathway is primarily active in the liver.[11]

Step 1: The Rate-Limiting Reaction Catalyzed by Dihydropyrimidine Dehydrogenase (DPD)

The initial and rate-limiting step in 5-FU catabolism is the reduction of 5-FU to 5,6-dihydro-5-fluorouracil (DHFU) .[1][3][12] This reaction is catalyzed by the enzyme dihydropyrimidine dehydrogenase (DPD) , encoded by the DPYD gene.[12][13]

-

Causality: DPD's role as the rate-limiting enzyme makes it the primary controller of 5-FU's half-life and systemic exposure.[2] High DPD activity leads to rapid drug clearance and potentially reduced efficacy, whereas low or deficient DPD activity causes the accumulation of 5-FU, leading to severe toxicity.[14][15]

Step 2: Ring Opening by Dihydropyrimidinase (DPYS)

DHFU is then acted upon by the enzyme dihydropyrimidinase (DPYS) . This enzyme catalyzes the hydrolytic opening of the pyrimidine ring. It is within this step that the transient intermediate, 5-fluorodihydro-6-hydroxy-pyrimidinedione , is formed. This molecule represents a hydrated, unstable intermediate that is quickly converted to α-fluoro-β-ureidopropionic acid (FUPA) .[3]

-

Mechanistic Insight: The "action" of 5-fluorodihydro-6-hydroxy-pyrimidinedione is to serve as an immediate substrate for the completion of the ring-opening reaction. Its formation is an essential transitional state in the conversion of the stable DHFU ring structure into the linear FUPA molecule.

Step 3: Final Cleavage by Beta-Ureidopropionase (UPB1)

The final step involves the enzyme beta-ureidopropionase (UPB1) , which cleaves FUPA to produce the final, inactive, and readily excretable metabolites: ammonia, carbon dioxide, and α-fluoro-β-alanine (FBAL) .[3] Approximately 60-90% of the initially administered 5-FU is eventually excreted in the urine as FBAL.[6]

Visualization of 5-FU Metabolism

The following diagram illustrates the competing anabolic and catabolic pathways of 5-Fluorouracil.

Caption: Competing metabolic pathways of 5-Fluorouracil (5-FU).

Clinical Significance: The Impact of DPD Deficiency

The authoritative grounding for personalizing 5-FU therapy lies in understanding genetic variations in the DPYD gene.[16] A significant portion of the population (estimated at 3-5%) has partial DPD deficiency due to genetic polymorphisms, while a smaller number have a complete deficiency.[15]

Patients with reduced DPD activity are unable to efficiently catabolize 5-FU.[15] This leads to a prolonged drug half-life and the shunting of more 5-FU into the anabolic pathway, resulting in the overproduction of cytotoxic metabolites. The consequences are severe and often life-threatening toxicities, including:

-

Severe diarrhea and mucositis

-

Myelosuppression (pancytopenia)

-

Neurotoxicity

-

Hand-foot syndrome

Up to 30% of patients receiving 5-FU experience severe toxicity, with a mortality rate of approximately 1%, both of which are closely linked to DPD deficiency.[17] This has led regulatory bodies and clinical consortiums to recommend or mandate pre-treatment screening for DPYD gene variants to identify at-risk patients.[13]

| Enzyme | Gene | Pathway | Function | Clinical Implication of Deficiency/Low Activity |

| Dihydropyrimidine Dehydrogenase (DPD) | DPYD | Catabolic | Rate-limiting conversion of 5-FU to inactive DHFU.[3][12] | Increased risk of severe, life-threatening 5-FU toxicity.[15][17] |

| Dihydropyrimidinase (DPYS) | DPYS | Catabolic | Opens the DHFU ring to form FUPA.[3] | Can contribute to 5-FU toxicity, though less common than DPD deficiency.[3] |

| Beta-Ureidopropionase (UPB1) | UPB1 | Catabolic | Converts FUPA to the final inactive metabolite FBAL.[3] | Role in toxicity is less well-defined but part of the core pathway. |

| Orotate Phosphoribosyltransferase (OPRT) | UMPS | Anabolic | Directly converts 5-FU to the active metabolite FUMP.[5][6][18] | High levels in tumors may correlate with better response to 5-FU. |

| Thymidylate Synthase (TS) | TYMS | Anabolic Target | The primary target of the active metabolite FdUMP.[3] | High levels in tumors can confer resistance to 5-FU.[17] |

Experimental Protocol: DPD Activity Assay in Peripheral Blood Mononuclear Cells (PBMCs)

To ensure patient safety, assessing DPD activity is a self-validating system before initiating 5-FU therapy. This can be done via genotyping or a functional enzyme assay. Below is a generalized protocol for a radioisotopic DPD assay.

Principle: This assay measures the rate of conversion of radiolabeled 5-FU to DHFU in a cell lysate. The substrate and product are separated by HPLC, and the radioactivity in each fraction is quantified.

Methodology:

-

PBMC Isolation:

-

Collect whole blood in heparinized tubes.

-

Isolate PBMCs using Ficoll-Paque density gradient centrifugation.

-

Wash the isolated PBMCs twice with phosphate-buffered saline (PBS).

-

Count cells and assess viability (e.g., via trypan blue exclusion).

-

-

Lysate Preparation:

-

Resuspend a known number of cells (e.g., 5 x 10^6) in a lysis buffer (e.g., potassium phosphate buffer with protease inhibitors).

-

Lyse the cells by sonication or freeze-thaw cycles.

-

Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.

-

Collect the supernatant (cytosolic fraction) and determine its protein concentration using a standard method (e.g., Bradford assay).

-

-

Enzymatic Reaction:

-

Prepare a reaction mixture containing:

-

Potassium phosphate buffer

-

NADPH (cofactor)

-

Radiolabeled [¹⁴C]-5-FU (substrate)

-

-

Initiate the reaction by adding a specific amount of cell lysate protein (e.g., 100 µg).

-

Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

-

Terminate the reaction by adding an acid (e.g., trichloroacetic acid) to precipitate proteins.

-

-

Analysis by HPLC:

-

Centrifuge the terminated reaction mixture to pellet the precipitated protein.

-

Inject a known volume of the supernatant onto a reverse-phase HPLC system.

-

Separate 5-FU and DHFU using an appropriate mobile phase gradient.

-

Collect fractions corresponding to the elution times of 5-FU and DHFU standards.

-

-

Quantification and Calculation:

-

Measure the radioactivity in the collected fractions using a liquid scintillation counter.

-

Calculate the amount of DHFU formed.

-

Express DPD activity as nmol of DHFU formed per mg of protein per hour.

-

Experimental Workflow Diagram

Caption: Workflow for a DPD functional enzyme assay.

Conclusion

While the active metabolites of 5-fluorouracil are responsible for its therapeutic effects, the catabolic pathway is the dominant driver of its pharmacokinetics and the primary determinant of its toxicity profile. The molecule 5-fluorodihydro-6-hydroxy-pyrimidinedione , though not a household name in pharmacology, represents a critical, albeit transient, step in the detoxification cascade that deactivates this potent drug. Its formation and subsequent conversion are integral to a pathway governed by the rate-limiting enzyme DPD. As oncology moves further into the era of personalized medicine, a deep, mechanistic understanding of this catabolic pathway is not just beneficial—it is essential for ensuring patient safety and optimizing the therapeutic index of one of cancer's most enduring treatments.

References

-

ClinPGx. (n.d.). Fluoropyrimidine Pathway, Pharmacokinetics. Retrieved from [Link]

-

Iimori, M., & Yoshisue, K. (2017). 5-FU Metabolism in Cancer and Orally-Administrable 5-FU Drugs. MDPI. Retrieved from [Link]

-

Cancer Research UK. (n.d.). DPD deficiency. Retrieved from [Link]

-

Metabolic Support UK. (n.d.). Dihydropyrimidine Dehydrogenase Deficiency. Retrieved from [Link]

-

Al-Shamsi, H. O., et al. (2024). Long-Term Outcomes of 5-Fluorouracil-Related Early-Onset Toxicities: A Retrospective Cohort Study. MDPI. Retrieved from [Link]

-

Peters, G. J., et al. (1986). Sensitivity of Human, Murine, and Rat Cells to 5-Fluorouracil and 5′-Deoxy-5-fluorouridine in Relation to Drug-metabolizing Enzymes. AACR Journals. Retrieved from [Link]

-

ResearchGate. (n.d.). Metabolism of the 5-fluorouracil (5-FU). [Image]. Retrieved from [Link]

-

ResearchGate. (n.d.). Metabolic pathway of fluoropyrimidines. [Image]. Retrieved from [Link]

-

Koukouris, A., et al. (2015). Molecular Basis of 5-Fluorouracil-related Toxicity: Lessons from Clinical Practice. Anticancer Research. Retrieved from [Link]

-

CancerNetwork. (1998). Biochemical and Clinical Pharmacology of 5-Fluorouracil. Retrieved from [Link]

-

ResearchGate. (n.d.). Catabolic pathway of 5-fluorouracil (5-FU). [Image]. Retrieved from [Link]

-

ChemBK. (2024). 5-Fluoro-6-hydroxy-2,4(1H,3H)-pyrimidinedione. Retrieved from [Link]

-

Nakajima, Y., et al. (2018). Impact of 5-fluorouracil metabolizing enzymes on chemotherapy in patients with resectable colorectal cancer. OncoTargets and Therapy. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 5,6-dihydropyrimidopyrimidines based on a cascade 3-component reaction. [Image]. Retrieved from [Link]

-

Ali, S., et al. (2023). A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions. Mini-Reviews in Organic Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Dihydropyrimidine dehydrogenase (NADP+). Retrieved from [Link]

-

McLeod, H. L., et al. (1999). 5-Fluorouracil metabolizing enzymes. Methods in Molecular Medicine. Retrieved from [Link]

-

Wang, C., et al. (2020). A Pathway for Degradation of Uracil to Acetyl Coenzyme A in Bacillus megaterium. Journal of Bacteriology. Retrieved from [Link]

-

Soong, R., et al. (2000). A previously undescribed pathway for pyrimidine catabolism. PNAS. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 5,6-dihydropyrimidine-2(1H)-thione analogues. [Image]. Retrieved from [Link]

-

Cambridge University Hospitals. (n.d.). What is a DPYD (dihydropyrimidine dehydrogenase) test and why do I need it?. Retrieved from [Link]

-

Hemmati, S., et al. (n.d.). Synthesis of an Anti-Viral Purine Derivative from a Pyrimidine Compound. TSI Journals. Retrieved from [Link]

-

ARUP Consult. (2025). Dihydropyrimidine Dehydrogenase (DPYD). Retrieved from [Link]

-

Catalyst University. (2017). Uracil Catabolism to Beta-Alanine. [Video]. YouTube. Retrieved from [Link]

-

ResearchGate. (n.d.). Catabolic pathway for metabolism of uracil (X=H), thymine (X=CH3), and 5-F-Uracil (X=F). [Image]. Retrieved from [Link]

Sources

- 1. 5-Fluorouracil metabolizing enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cancernetwork.com [cancernetwork.com]

- 3. ClinPGx [clinpgx.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. pnas.org [pnas.org]

- 9. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]

- 10. researchgate.net [researchgate.net]

- 11. cancerresearchuk.org [cancerresearchuk.org]

- 12. Dihydropyrimidine dehydrogenase (NADP+) - Wikipedia [en.wikipedia.org]

- 13. What is a DPYD (dihydropyrimidine dehydrogenase) test and why do I need it? | CUH [cuh.nhs.uk]

- 14. researchgate.net [researchgate.net]

- 15. ar.iiarjournals.org [ar.iiarjournals.org]

- 16. Dihydropyrimidine Dehydrogenase (DPYD) | Test Fact Sheet [arupconsult.com]

- 17. mdpi.com [mdpi.com]

- 18. Impact of 5-fluorouracil metabolizing enzymes on chemotherapy in patients with resectable colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Analysis of 5-Fluoro-5,6-dihydrouracil (CAS 37103-91-6)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of the spectroscopic characterization of 5-Fluoro-5,6-dihydrouracil (CAS 37103-91-6), a key metabolite of the widely used anticancer drug 5-Fluorouracil (5-FU). Understanding the spectroscopic properties of this compound is crucial for pharmacokinetic studies, drug metabolism research, and the development of new therapeutic agents. This guide will delve into the principles and practical aspects of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) as applied to the structural elucidation and quantification of this important molecule.

Chemical Identity and Structure

CAS Number: 37103-91-6 Chemical Name: 5-Fluoro-5,6-dihydrouracil Synonyms: 5-Fluorodihydrouracil, DHFU, 5-FUH2 Molecular Formula: C₄H₅FN₂O₂ Molecular Weight: 132.09 g/mol

The structure of 5-Fluoro-5,6-dihydrouracil is characterized by a saturated pyrimidine ring, a fluorine atom at the 5-position, and two carbonyl groups. This structure is a result of the in-vivo reduction of the C5-C6 double bond of 5-Fluorouracil by the enzyme dihydropyrimidine dehydrogenase (DPD).[1]

Spectroscopic Data Acquisition Workflow

The structural confirmation and quantification of 5-Fluoro-5,6-dihydrouracil relies on a synergistic application of various spectroscopic techniques. The general workflow for obtaining and interpreting the necessary data is outlined below.

Sources

A Deep Dive into the Thermodynamic Landscape of 5-Fluorodihydro-6-hydroxy-pyrimidinedione: A Technical Guide for Drug Development Professionals

Foreword: Unveiling the Thermodynamic Profile of a Key 5-Fluorouracil Metabolite

In the realm of pharmaceutical sciences, a comprehensive understanding of a molecule's thermodynamic properties is not merely an academic exercise; it is a cornerstone of rational drug development. This guide provides an in-depth technical exploration of the thermodynamic characteristics of 5-fluorodihydro-6-hydroxy-pyrimidinedione, a critical, yet often under-characterized, hydrated derivative of the widely used antineoplastic agent, 5-fluorouracil (5-FU). As the primary degradation product of 5-FU in alkaline solutions, the stability and solubility of this dihydropyrimidine derivative directly impact the shelf-life, formulation strategies, and ultimately, the clinical efficacy and safety of 5-FU-based therapies.[1]

This document moves beyond a simple recitation of data. It is designed to provide researchers, scientists, and drug development professionals with a robust framework for both understanding and experimentally determining the key thermodynamic parameters of this molecule. By synthesizing established analytical techniques with field-proven insights, we will explore the causality behind experimental choices and outline self-validating protocols to ensure scientific integrity.

Physicochemical Identity and Significance

5-Fluorodihydro-6-hydroxy-pyrimidinedione (CAS 37103-91-6) is a solid, pale beige to light brown compound with a molecular weight of 148.09 g/mol .[2] Its fundamental properties are summarized in the table below. The significance of this molecule lies in its role as a key intermediate in the degradation pathway of 5-FU, a cornerstone of many chemotherapy regimens.[1][3] The hydration of the C5-C6 double bond of 5-FU leads to the formation of this compound, a reaction that is particularly relevant in aqueous formulations.[1] Understanding the thermodynamics of this process and the properties of the resulting dihydropyrimidine is paramount for controlling the stability of 5-FU solutions.

| Property | Value | Source |

| Molecular Formula | C4H5FN2O3 | [2] |

| Molecular Weight | 148.09 g/mol | [2] |

| Melting Point | >130°C (with decomposition) | [2] |

| Density (Predicted) | 1.63 ± 0.1 g/cm³ | [2] |

| pKa (Predicted) | 8.76 ± 0.60 | [2] |

| Solubility | Sparingly soluble in DMSO, slightly soluble in Methanol | [2] |

Thermal Stability and Phase Behavior: A Calorimetric Approach

The thermal stability of a pharmaceutical compound is a critical parameter that influences its storage, handling, and formulation. For 5-fluorodihydro-6-hydroxy-pyrimidinedione, which is known to decompose at elevated temperatures, a thorough thermal analysis is essential.

Experimental Determination of Thermal Properties

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful and complementary techniques for characterizing the thermal behavior of materials.[4][5][6]

2.1.1. Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is invaluable for determining melting point, enthalpy of fusion, and identifying any phase transitions.

Experimental Protocol: DSC Analysis

-

Sample Preparation: Accurately weigh 2-5 mg of 5-fluorodihydro-6-hydroxy-pyrimidinedione into a standard aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the system at a sub-ambient temperature (e.g., 25°C).

-

Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature beyond the decomposition point (e.g., 200°C).

-

Maintain a constant flow of an inert gas (e.g., nitrogen) to prevent oxidative degradation.

-

-

Data Analysis: The resulting thermogram will show endothermic peaks corresponding to melting and exothermic peaks for decomposition. The onset temperature of the melting peak provides the melting point, and the area under the peak can be used to calculate the enthalpy of fusion.

2.1.2. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time. This technique is crucial for determining the onset of decomposition and quantifying mass loss.

Experimental Protocol: TGA Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of 5-fluorodihydro-6-hydroxy-pyrimidinedione into a TGA pan.

-

Instrument Setup: Place the sample pan in the TGA furnace.

-

Thermal Program:

-

Equilibrate the system at ambient temperature.

-

Heat the sample at a constant rate (e.g., 10°C/min) to a temperature where complete decomposition is expected (e.g., 300°C).

-

Maintain a controlled atmosphere (e.g., nitrogen) during the analysis.

-

-

Data Analysis: The TGA curve will show a step-wise decrease in mass, indicating the temperature range of decomposition. The onset temperature of this mass loss is a key indicator of thermal stability.

Interpretation and Causality

The decomposition of 5-fluorodihydro-6-hydroxy-pyrimidinedione above 130°C suggests a limitation for high-temperature processing methods like melt granulation.[2] The specific decomposition pathway can be further investigated by analyzing the evolved gases from the TGA using techniques like mass spectrometry or Fourier-transform infrared spectroscopy (FTIR). Understanding the kinetics of decomposition, which can be determined from TGA data at different heating rates, is crucial for predicting the shelf-life of formulations.[4]

Caption: Workflow for Thermal Analysis.

Solubility and Dissolution Thermodynamics

Solubility is a fundamental thermodynamic property that dictates the bioavailability of orally administered drugs and the concentration of active pharmaceutical ingredients in liquid formulations. Given the sparing solubility of 5-fluorodihydro-6-hydroxy-pyrimidinedione, a detailed understanding of its solubility behavior is critical.[2]

Experimental Determination of Solubility

The solubility of a compound can be determined using various methods. The polythermal method, which involves measuring solubility at different temperatures, is particularly useful for understanding the thermodynamics of dissolution.[7][8]

Experimental Protocol: Polythermal Solubility Measurement

-

System Preparation: Prepare saturated solutions of 5-fluorodihydro-6-hydroxy-pyrimidinedione in various solvents (e.g., water, ethanol, phosphate buffers of different pH) at a range of temperatures (e.g., 278 K to 318 K).

-

Equilibration: Agitate the solutions for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Analysis: After equilibration, centrifuge the samples to separate the undissolved solid. Carefully withdraw an aliquot of the supernatant and determine its concentration using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).

-

Data Analysis: Plot the mole fraction solubility (ln x) against the reciprocal of the absolute temperature (1/T).

Thermodynamic Parameters of Dissolution

The data obtained from the polythermal solubility studies can be used to calculate key thermodynamic parameters of dissolution, including the Gibbs free energy (ΔG°sol), enthalpy (ΔH°sol), and entropy (ΔS°sol) of solution using the van't Hoff equation.

The relationship between solubility and temperature allows for the calculation of the apparent standard enthalpy of solution. A positive ΔH°sol indicates that the dissolution process is endothermic, and solubility will increase with temperature. Conversely, a negative ΔH°sol signifies an exothermic process where solubility decreases with increasing temperature. The Gibbs free energy of solution provides insight into the spontaneity of the dissolution process, while the entropy of solution reflects the change in disorder of the system upon dissolution.

Computational Prediction of Solubility

In addition to experimental methods, computational models can provide valuable predictions of solubility. Quantitative Structure-Property Relationship (QSPR) models and thermodynamic cycle-based calculations can offer initial estimates and guide experimental design.[9][10]

Caption: Determination of Dissolution Thermodynamics.

Chemical Stability and Degradation Kinetics

As a degradation product of 5-FU, the chemical stability of 5-fluorodihydro-6-hydroxy-pyrimidinedione itself is of great interest. Its formation represents a loss of the active drug, and its own subsequent degradation could lead to other, potentially reactive, species.

Degradation Pathways

The primary degradation pathway of 5-FU in alkaline solutions involves the hydration of the C5-C6 double bond to form 5-fluorodihydro-6-hydroxy-pyrimidinedione.[1] This dihydropyrimidine can then undergo further degradation, including ring-opening reactions. Understanding the kinetics of these reactions is crucial for predicting the stability of 5-FU formulations.

Caption: Simplified 5-FU Degradation Pathway.

Experimental Protocol for Stability Studies

Isothermal stability studies are performed to determine the rate of degradation under specific conditions.

Experimental Protocol: Isothermal Stability Study

-

Sample Preparation: Prepare solutions of 5-fluorodihydro-6-hydroxy-pyrimidinedione at a known concentration in buffers of different pH values (e.g., pH 5, 7.4, 9).

-

Incubation: Store the solutions at controlled temperatures (e.g., 25°C, 40°C, 60°C) in the dark.

-

Time-Point Analysis: At specified time intervals, withdraw aliquots and analyze the concentration of the parent compound and any major degradation products using a stability-indicating HPLC method.

-

Kinetic Analysis: Plot the concentration of 5-fluorodihydro-6-hydroxy-pyrimidinedione versus time to determine the order of the degradation reaction and the rate constant (k) at each temperature.

-

Arrhenius Analysis: Plot the natural logarithm of the rate constants (ln k) versus the reciprocal of the absolute temperature (1/T) to determine the activation energy (Ea) for the degradation process.

Computational Thermodynamics: A Predictive Approach

In the absence of extensive experimental data, computational methods can provide valuable insights into the thermodynamic properties of molecules.

Quantum Mechanical Calculations

Quantum mechanical methods, such as Density Functional Theory (DFT), can be used to calculate the gas-phase enthalpy of formation, entropy, and Gibbs free energy of 5-fluorodihydro-6-hydroxy-pyrimidinedione.[11] These calculations provide a theoretical foundation for understanding the molecule's intrinsic stability.

Solvation Models

By combining gas-phase calculations with a continuum solvation model (e.g., Polarizable Continuum Model - PCM), it is possible to estimate the thermodynamic properties of the molecule in solution. This approach can be used to predict the relative stability of different tautomers or conformers in various solvents.

Conclusion: A Holistic View of Thermodynamic Properties

The thermodynamic properties of 5-fluorodihydro-6-hydroxy-pyrimidinedione are intrinsically linked to the stability, formulation, and clinical performance of its parent drug, 5-fluorouracil. This guide has outlined a multi-faceted approach, combining established experimental techniques with predictive computational methods, to build a comprehensive thermodynamic profile of this key metabolite. By understanding its thermal stability, solubility, and degradation kinetics, researchers and drug development professionals can make more informed decisions, leading to the development of more robust and efficacious 5-FU-based therapies. A thorough characterization of this dihydropyrimidine derivative is not just a matter of due diligence; it is a scientific imperative for ensuring the quality and reliability of a vital anticancer agent.

References

-

5-Fluoro-6-hydroxy-2,4(1H,3H)-pyrimidinedione - ChemBK. (2024-04-09). Retrieved January 23, 2026, from [Link]

-

Thermal analysis of some novel pyrimidine derivatives - ResearchGate. (2025-08-10). Retrieved January 23, 2026, from [Link]

-

Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one - NIH. (n.d.). Retrieved January 23, 2026, from [Link]

-

Measurement and Correlation of the Solubility of 5-Fluorouracil in Pure and Binary Solvents - NIH. (n.d.). Retrieved January 23, 2026, from [Link]

-

Thermal stability studies of 5-fluorouracil using diffuse reflectance infrared spectroscopy | Request PDF - ResearchGate. (2025-08-06). Retrieved January 23, 2026, from [Link]

-

Uracil and 5-fluorouracil degradation pathway. Uracil and... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]

-

Synthesis, spectral analysis, quantum studies, NLO, and thermodynamic properties of the novel 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b] pyridine (HMBPP) - RSC Publishing. (n.d.). Retrieved January 23, 2026, from [Link]

-

Hydrolytic pathway of 5-fluorouracil in aqueous solutions for clinical use - PubMed. (n.d.). Retrieved January 23, 2026, from [Link]

-

Thermal Stability Studies of 5-fluorouracil Using Diffuse Reflectance Infrared Spectroscopy. (n.d.). Retrieved January 23, 2026, from [Link]

-

In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives - NIH. (n.d.). Retrieved January 23, 2026, from [Link]

-

Measurement and Correlation of the Solubility of 5-Fluorouracil in Pure and Binary Solvents. (n.d.). Retrieved January 23, 2026, from [Link]

-

Synthesis, Characterization, Antimicrobial And In-Silico Predictions Of 5,6-Dihydropyrimidin- 2(1H)-One - The Review of Diabetic Studies. (n.d.). Retrieved January 23, 2026, from [Link]

-

Integrated Master in Bioengineering Degradation of 5-Fluorouracil in waters - Sigarra. (n.d.). Retrieved January 23, 2026, from [Link]

-

Solubility study of 5-FU at 37 °C. - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]

-

Combustion Calorimetry with Fluorine: Constant Pressure Flame Calorimetry - PMC - NIH. (n.d.). Retrieved January 23, 2026, from [Link]

-

Synthesis, Characterization, Theoretical and Experimental Anticancer Evaluation of Novel Cocrystals of 5-Fluorouracil and Schiff Bases against SW480 Colorectal Carcinoma - MDPI. (2023-07-11). Retrieved January 23, 2026, from [Link]

-

Low-Temperature Thermodynamic Properties of Pyrimidine Bases: Thymine and Uracil | Request PDF - ResearchGate. (2025-09-12). Retrieved January 23, 2026, from [Link]

-

In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]

-

constant pressure flame calorimetry - Semantic Scholar. (n.d.). Retrieved January 23, 2026, from [Link]

-

Fluoropyrimidine Pathway, Pharmacokinetics - ClinPGx. (n.d.). Retrieved January 23, 2026, from [Link]

-

Studies on the potent bacterial mutagen, 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone: aqueous stability, XAD recovery and analytical determination in drinking water and in chlorinated humic acid solutions - PubMed. (n.d.). Retrieved January 23, 2026, from [Link]

-

(PDF) 5-Fluorouracil – Characteristics and Analytical Determination - ResearchGate. (2025-08-10). Retrieved January 23, 2026, from [Link]

-

Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one. (2023-11-07). Retrieved January 23, 2026, from [Link]

-

Synthesis, characterization, and evaluation of pyrimidinone-linked thiazoles: DFT analysis, molecular docking, corrosion inhibition, and bioactivity studies - PMC - NIH. (n.d.). Retrieved January 23, 2026, from [Link]

-

Green synthesis and biological evaluation of novel 5-fluorouracil derivatives as potent anticancer agents - PMC - PubMed Central. (2019-10-31). Retrieved January 23, 2026, from [Link]

-

Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - MDPI. (n.d.). Retrieved January 23, 2026, from [Link]

-

Combustion calorimetry with fluorine: constant pressure flame calorimetry - Page 2 - Journal of Research of NIST and Predecessor Publications - NIST Digital Archives. (n.d.). Retrieved January 23, 2026, from [Link]

-

(PDF) Kinetics of 5-fluorouracil degradation by heterogenous TiO2 photocatalysis. (2016-11-02). Retrieved January 23, 2026, from [Link]

-

Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PubMed - NIH. (2020-07-29). Retrieved January 23, 2026, from [Link]

Sources

- 1. Hydrolytic pathway of 5-fluorouracil in aqueous solutions for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5-FLUORODIHYDRO-6-HYDROXY-2,4-(1H,3H)-PYRIMIDINEDIONE CAS#: 37103-91-6 [m.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Thermal stability studies of 5-fluorouracil using diffuse reflectance infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Measurement and Correlation of the Solubility of 5-Fluorouracil in Pure and Binary Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, spectral analysis, quantum studies, NLO, and thermodynamic properties of the novel 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b] pyridine (HMBPP) - RSC Advances (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Note & Synthesis Protocol: 5-Fluorodihydro-6-hydroxy-pyrimidinedione

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the synthesis of 5-fluorodihydro-6-hydroxy-pyrimidinedione, a significant metabolite of the widely used chemotherapeutic agent 5-fluorouracil (5-FU). The protocol herein details a reproducible method for the stereoselective hydration of the C5-C6 double bond of 5-fluorouracil under controlled alkaline conditions. This application note is designed to equip researchers with the necessary knowledge to successfully synthesize, isolate, and characterize this important pyrimidine derivative.

Introduction: The Significance of 5-Fluorodihydro-6-hydroxy-pyrimidinedione

5-Fluorouracil (5-FU) has been a cornerstone of cancer chemotherapy for decades, primarily functioning as a thymidylate synthase inhibitor to disrupt DNA synthesis in rapidly dividing cancer cells[1][2]. The metabolic fate of 5-FU is of critical importance in understanding both its efficacy and its toxicity profile. One of the initial and pivotal steps in the catabolism of 5-FU is its conversion to 5,6-dihydro-5-fluorouracil (5-FDHU) by the enzyme dihydropyrimidine dehydrogenase (DPD)[3][4][5]. Subsequently, the hydration of 5-FU can lead to the formation of 5-fluorodihydro-6-hydroxy-pyrimidinedione, also known as 5,6-dihydro-5-fluoro-6-hydroxyuracil.

Understanding the synthesis and stability of this hydrated derivative is crucial for several reasons:

-

Pharmacokinetics and Drug Metabolism: Studying the formation and degradation of 5-fluorodihydro-6-hydroxy-pyrimidinedione provides insights into the metabolic pathways of 5-FU, which can vary significantly among patients[6].

-

Toxicity Studies: The metabolites of 5-FU, including its degradation products, can contribute to the overall toxicity profile of the drug. For instance, subsequent breakdown products like fluoroacetaldehyde are known to be cardiotoxic[7][8].

-

Prodrug Development: The synthesis of derivatives of 5-FU, such as 1-(5'-fluoro-6'-hydroxy-5',6'-dihydrouracil-5'-yl)-5-fluorouracil, is an area of active research for developing prodrugs with altered activation mechanisms or improved targeting[9].

This guide provides a detailed protocol for the chemical synthesis of 5-fluorodihydro-6-hydroxy-pyrimidinedione via the alkaline hydrolysis of 5-fluorouracil.

Principle of Synthesis: Stereoselective Hydration

The synthesis of 5-fluorodihydro-6-hydroxy-pyrimidinedione is achieved through the stereoselective hydration of the C5-C6 double bond of 5-fluorouracil. This reaction is facilitated under alkaline conditions, where hydroxide ions act as a nucleophile, attacking the electron-deficient double bond of the pyrimidine ring. The presence of the electronegative fluorine atom at the C5 position further polarizes the double bond, making it susceptible to nucleophilic attack.

The reaction proceeds as the first stage of 5-FU degradation in aqueous sodium hydroxide (NaOH) solutions[7][8]. The process is stereoselective, with the cis stereoisomer being the predominant product relative to the trans isomer[7][8]. It is imperative to control the reaction conditions, as the product is an intermediate that can undergo further degradation through defluorination or ring cleavage[7][8].

Experimental Protocol

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 5-Fluorouracil (5-FU) | ≥99% | Sigma-Aldrich | Or equivalent |

| Sodium Hydroxide (NaOH) | ACS Reagent Grade | Fisher Scientific | Or equivalent |

| Deionized Water | Type I | Millipore | Or equivalent |

| Hydrochloric Acid (HCl) | 37%, ACS Reagent Grade | VWR | For neutralization |

| Ethyl Acetate | HPLC Grade | Sigma-Aldrich | For extraction |

| Anhydrous Sodium Sulfate | ACS Reagent Grade | Fisher Scientific | For drying |

Equipment

-

Round-bottom flask (100 mL)

-

Magnetic stirrer and stir bar

-

pH meter

-

Ice bath

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column and a diode array detector for reaction monitoring and product analysis[3].

-

Nuclear Magnetic Resonance (NMR) spectrometer for structural elucidation.

-

Mass Spectrometer (MS) for molecular weight confirmation.

Synthesis Workflow

Caption: Workflow for the synthesis of 5-fluorodihydro-6-hydroxy-pyrimidinedione.

Step-by-Step Procedure

-

Preparation of Reactants:

-

In a 100 mL round-bottom flask, dissolve 1.30 g (10 mmol) of 5-fluorouracil in 50 mL of deionized water with gentle stirring.

-

Prepare a 1 M solution of sodium hydroxide by dissolving 0.40 g (10 mmol) of NaOH in 10 mL of deionized water.

-

-

Reaction:

-

Cool the 5-fluorouracil solution to 0-5 °C using an ice bath.

-

Slowly add the 1 M NaOH solution dropwise to the 5-FU solution over a period of 15 minutes while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.

-

Monitor the progress of the reaction by taking small aliquots and analyzing them by HPLC. The disappearance of the 5-FU peak and the appearance of a new, more polar product peak will indicate the progress of the reaction.

-

-

Work-up and Isolation:

-

Once the reaction is complete (as determined by HPLC), cool the reaction mixture in an ice bath.

-

Carefully neutralize the solution to pH 7 by the dropwise addition of 1 M HCl. Monitor the pH closely.

-

Transfer the neutralized solution to a 250 mL separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification and Characterization:

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) if necessary.

-

The structure of the purified 5-fluorodihydro-6-hydroxy-pyrimidinedione should be confirmed by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

-

Safety Precautions

-

5-Fluorouracil is a cytotoxic agent and should be handled with extreme care in a well-ventilated fume hood.[10][11][12][13]

-

Personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, must be worn at all times.

-

Sodium hydroxide and hydrochloric acid are corrosive and should be handled with appropriate care.

-

Avoid inhalation of dust and vapors.

-

In case of skin or eye contact, rinse immediately with copious amounts of water and seek medical attention.[13]

Characterization Data (Expected)

-

¹⁹F NMR: The presence of a fluorine atom will give a characteristic signal.

-

¹H and ¹³C NMR: The spectra will confirm the dihydropyrimidine structure and the presence of the hydroxyl group.

-

Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of 5-fluorodihydro-6-hydroxy-pyrimidinedione (C₄H₅FN₂O₃, MW: 148.09 g/mol ) should be observed.

Troubleshooting

| Issue | Possible Cause | Solution |

| Low Yield | Incomplete reaction | Extend the reaction time and monitor by HPLC. |

| Degradation of product | Ensure the reaction temperature is controlled and avoid prolonged reaction times after completion. | |

| Impure Product | Incomplete extraction | Perform additional extractions with ethyl acetate. |

| Inefficient purification | Optimize the eluent system for column chromatography. |

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 5-fluorodihydro-6-hydroxy-pyrimidinedione from 5-fluorouracil. By carefully controlling the reaction conditions, researchers can effectively synthesize this important metabolite for further studies in drug metabolism, toxicology, and medicinal chemistry. The provided workflow and safety guidelines ensure a reproducible and safe experimental process.

References

-

Guedon, A., et al. (2014). Hydrolytic pathway of 5-fluorouracil in aqueous solutions for clinical use. Journal of Pharmaceutical and Biomedical Analysis, 99, 116-126. Available at: [Link]

-

Bocci, G., et al. (2000). Improved analysis of 5-Fluorouracil and 5,6-dihydro-5-Fluorouracil by HPLC with diode array detection for determination of cellular dihydropyrimidine dehydrogenase activity and pharmacokinetic profiling. Clinical Cancer Research, 6(1), 221-228. Available at: [Link]

-

Nishimoto, S., et al. (1985). 1-(5'-Fluoro-6'-hydroxy-5',6'-dihydrouracil-5'-yl)-5-fluorouracil, a novel N(1)-C(5)-linked dimer that releases 5-fluorouracil by radiation activation under hypoxic conditions. Journal of Medicinal Chemistry, 28(11), 1696-1702. Available at: [Link]

-

DNAmod. 5,6-dihydrouracil. Available at: [Link]

-

PubChem. 1-(5'-Fluoro-6'-hydroxy-5',6'-dihydrouracil-5'-yl)-5-fluorouracil. Available at: [Link]

-

ResearchGate. Synthesis of 5,6‐dihydropyrimidopyrimidines based on a cascade 3‐component reaction. Available at: [Link]

-

National Institutes of Health. Improved Chemical Syntheses of 5,6-Dihydro-5-fluorouracil. Available at: [Link]

-

Cleveland Clinic. Fluorouracil (5-FU): How to Apply & Side Effects. Available at: [Link]

- Google Patents. CN104447576A - Method for preparing 5-fluorouracil.

-

Mayo Clinic. Fluorouracil (Topical Route) - Side effects & dosage. Available at: [Link]

-

Bentham Science. A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions. Available at: [Link]

-

ResearchGate. Hydrolytic pathway of 5-fluorouracil in aqueous solutions for clinical use. Available at: [Link]

-

ResearchGate. Synthesis of 5,6‐dihydropyrimidine‐2(1H)‐thione analogues. Reagents and conditions. Available at: [Link]

-

Revue Roumaine de Chimie. High yield Synthesis of α-D-Glucopyranosyl 5-Fluorouracil without Column Chromatography Purification. Available at: [Link]

-

ResearchGate. (PDF) 5-Fluorouracil – Characteristics and Analytical Determination. Available at: [Link]

-

DermNet. Fluorouracil (5-FU): Drug Information. Available at: [Link]

-

MDPI. Synthesis and Characterization of Dihydrouracil Analogs Utilizing Biginelli Hybrids. Available at: [Link]

-

Sigarra U.Porto. Integrated Master in Bioengineering Degradation of 5-Fluorouracil in waters. Available at: [Link]

-

TSI Journals. Synthesis of an Anti-Viral Purine Derivative from a Pyrimidine Compound. Available at: [Link]

-

National Center for Biotechnology Information. Fluorouracil. Available at: [Link]

-

PLOS One. Degradation Rate of 5-Fluorouracil in Metastatic Colorectal Cancer: A New Predictive Outcome Biomarker? Available at: [Link]

-

CONICET. Advances in the Synthesis of 5- and 6-Substituted Uracil Derivatives. Available at: [Link]

- Google Patents. US3682917A - Method for producing 5-fluorouracil.

-

ResearchGate. Modes of action of 5-fluorouracil (5-FU) and the deoxyuridine... Available at: [Link]

-

Mid-County Dermatology. 5-Fluorouracil Treatment. Available at: [Link]

-

National Institutes of Health. Preparation of 5-fluorouracil nanoparticles by supercritical antisolvents for pulmonary delivery. Available at: [Link]

-

ChemBK. 5-Fluoro-6-hydroxy-2,4(1H,3H)-pyrimidinedione. Available at: [Link]

-

Clinical Pharmacogenetics Implementation Consortium. Fluoropyrimidine Pathway, Pharmacokinetics. Available at: [Link]

-

Biology Stack Exchange. 5,6-dihydrouracil and 5,6-dihydroxyuracil - how they arise in DNA? Available at: [Link]

-

National Institutes of Health. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 3. Improved analysis of 5-Fluorouracil and 5,6-dihydro-5-Fluorouracil by HPLC with diode array detection for determination of cellular dihydropyrimidine dehydrogenase activity and pharmacokinetic profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. ClinPGx [clinpgx.org]

- 6. Degradation Rate of 5-Fluorouracil in Metastatic Colorectal Cancer: A New Predictive Outcome Biomarker? | PLOS One [journals.plos.org]

- 7. Hydrolytic pathway of 5-fluorouracil in aqueous solutions for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. my.clevelandclinic.org [my.clevelandclinic.org]

- 11. Fluorouracil (topical route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 12. dermnetnz.org [dermnetnz.org]

- 13. midcountyderm.com [midcountyderm.com]

Topic: Analytical Methods for the Detection of 5-Fluorodihydro-6-hydroxy-pyrimidinedione

An Application Note and Protocol Guide

Audience: Researchers, scientists, and drug development professionals.

Section 1: Introduction and Scientific Background

The Analyte: Clarifying the Nomenclature of 5-FU Metabolites

The compound "5-fluorodihydro-6-hydroxy-pyrimidinedione" represents a hydrated form of a critical metabolite of the widely used chemotherapeutic agent, 5-fluorouracil (5-FU). In the field of clinical pharmacokinetics, this and related catabolites are products of the primary metabolic pathway of 5-FU. This pathway is initiated by the enzyme dihydropyrimidine dehydrogenase (DPD).

The most commonly referenced and quantified metabolite in this initial step is 5,6-dihydro-5-fluorouracil (abbreviated as DHFU or 5-FUH₂ ). The nomenclature "5-fluorodihydro-6-hydroxy-pyrimidinedione" is not standard in literature but chemically describes a plausible intermediate or tautomeric form in the hydration and ring-opening of DHFU. For the purpose of this guide, the analytical strategies discussed will focus on the well-documented methods for DHFU, as the principles of detection and quantification are directly applicable.

Clinical Significance and the Rationale for Monitoring

5-Fluorouracil is a cornerstone of treatment for various solid tumors, including colorectal and breast cancers.[1] However, its administration is associated with a narrow therapeutic index and significant inter-individual pharmacokinetic variability.[2] The majority of a 5-FU dose (over 80%) is catabolized by DPD, making this enzyme's activity a critical determinant of drug clearance and exposure.

Patients with reduced or deficient DPD activity are at high risk of severe, sometimes lethal, toxicity due to impaired clearance of 5-FU.[3] Therefore, monitoring 5-FU and its major catabolite, DHFU, serves two primary purposes:

-

Therapeutic Drug Monitoring (TDM): Adjusting 5-FU dosage to maintain plasma concentrations within the therapeutic window, thereby maximizing efficacy while minimizing toxicity.[1][4][5]

-

DPD Deficiency Phenotyping: Assessing the metabolic ratio of DHFU to 5-FU (or endogenous uracil to dihydrouracil) can serve as a functional measure of DPD enzyme activity, helping to identify at-risk patients before initiating therapy.[3][6]

The 5-Fluorouracil Catabolic Pathway

The conversion of 5-FU to inactive metabolites is a multi-step enzymatic process. Understanding this pathway is essential for developing specific and comprehensive analytical methods.

Caption: The catabolic pathway of 5-Fluorouracil (5-FU).

Section 2: Core Analytical Methodologies: Principles and Applications

The quantification of 5-FU and its polar metabolites like DHFU from complex biological matrices (e.g., plasma, urine) requires highly sensitive and specific analytical techniques. The choice of method is often a balance between performance, throughput, and available instrumentation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for therapeutic drug monitoring and metabolic studies of 5-FU. Its widespread adoption is due to its unparalleled sensitivity, specificity, and ability to multiplex the analysis of the parent drug and its metabolites in a single run.

-

Principle of Operation: This technique physically separates the analytes from other matrix components using high-performance liquid chromatography (HPLC) before they are ionized and detected by a tandem mass spectrometer. The mass spectrometer isolates a specific precursor ion (the molecule of interest), fragments it, and then detects a specific fragment ion. This precursor-to-fragment transition is highly specific to the analyte's structure, virtually eliminating interferences.

-

Causality Behind Experimental Choices:

-

Sample Preparation: The primary goal is to remove proteins and phospholipids from the plasma sample, which can interfere with the analysis and damage the LC-MS system. Common approaches include:

-

Protein Precipitation (PPT): A fast and simple method where an organic solvent (e.g., acetonitrile, methanol) is added to denature and precipitate proteins. While efficient, it may not remove all interfering substances, potentially leading to matrix effects.

-

Liquid-Liquid Extraction (LLE): This technique separates analytes based on their differential solubility in two immiscible liquids (e.g., an aqueous sample and an organic solvent like ethyl acetate).[3][7] LLE provides a cleaner extract than PPT, reducing matrix effects and improving assay robustness.

-

Solid-Phase Extraction (SPE): The most thorough but also most complex method. The sample is passed through a solid sorbent that retains the analyte, while interferences are washed away. The analyte is then eluted with a different solvent.

-

-

Chromatographic Separation: Given the polar nature of 5-FU and DHFU, reversed-phase chromatography is typically employed.

-

Column: A C18 column is the most common choice, providing retention for these relatively polar compounds.[7][8]

-

Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water with a small amount of formic acid or ammonium acetate to improve ionization) and an organic solvent (e.g., methanol or acetonitrile) is used to separate the analytes from each other and from matrix components.[3][8]

-

-

Ionization and Detection: Electrospray ionization (ESI) is the standard, as it is a soft ionization technique suitable for polar molecules. Both positive and negative ion modes have been successfully used.[3][8] Detection is performed using Multiple Reaction Monitoring (MRM), which provides the highest degree of specificity and sensitivity.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

Before the widespread availability of LC-MS/MS, GC-MS was a common method for 5-FU analysis. While highly sensitive, it is more laborious due to the inherent properties of the analytes.

-

Principle of Operation: GC separates volatile compounds in the gas phase. Since 5-FU and DHFU are non-volatile, a chemical derivatization step is mandatory to increase their volatility and thermal stability.[9]

-

Causality Behind Experimental Choices:

-

Derivatization: This is the critical, and most complex, step in the GC-MS workflow. It involves reacting the analyte with a chemical agent to create a less polar, more volatile derivative. Silylation or alkylation are common derivatization strategies for these compounds.[10][11] This step adds time, potential for variability, and requires careful optimization.

-

Detection: Both Electron Impact (EI) and Negative Ion Chemical Ionization (NICI) can be used. NICI often provides greater sensitivity for electronegative compounds like 5-FU.[10]

-

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a more accessible and less expensive technique. However, it generally lacks the sensitivity and specificity of mass spectrometry-based methods.

-

Principle of Operation: This method relies on the inherent ability of the pyrimidine ring in 5-FU and its metabolites to absorb ultraviolet (UV) light at a specific wavelength (typically around 254-266 nm).[12][13] The amount of light absorbed is proportional to the concentration of the analyte.

-

Limitations and Rationale: The primary drawback of HPLC-UV is its susceptibility to interference from endogenous compounds in the biological matrix that may co-elute and also absorb UV light at the detection wavelength.[8] Therefore, a more rigorous sample clean-up and a highly efficient chromatographic separation are required to ensure accurate quantification. Its limit of quantification is often significantly higher than that of LC-MS/MS, making it less suitable for applications requiring very low detection levels.[8]

Section 3: Detailed Application Protocol

This section provides a detailed, field-proven protocol for the simultaneous quantification of 5-Fluorouracil (5-FU) and 5,6-Dihydro-5-fluorouracil (DHFU) in human plasma using LC-MS/MS.

Protocol: LC-MS/MS Quantification of 5-FU and DHFU in Human Plasma

This protocol is designed as a self-validating system, incorporating an internal standard to correct for variations in sample preparation and instrument response.

1. Objective: To accurately and precisely quantify the concentrations of 5-FU and DHFU in human plasma samples for therapeutic drug monitoring or pharmacokinetic studies.

2. Materials and Reagents:

-

Analytes: 5-Fluorouracil (≥99% purity), 5,6-Dihydro-5-fluorouracil (≥98% purity)

-

Internal Standard (IS): Stable isotope-labeled 5-FU (e.g., ¹³C,¹⁵N₂-5-FU) or a structural analog like 5-Bromouracil.[7]

-

Solvents: HPLC or LC-MS grade Methanol, Acetonitrile, Ethyl Acetate, Formic Acid.

-

Water: Deionized, 18 MΩ·cm or higher purity.

-

Biological Matrix: Blank, drug-free human plasma (K₂EDTA anticoagulant preferred).

-

Labware: Polypropylene microcentrifuge tubes (1.5 mL), autosampler vials with inserts.

3. Preparation of Standards and Quality Control (QC) Samples:

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of 5-FU, DHFU, and the Internal Standard into separate 10 mL volumetric flasks using methanol as the solvent.

-

Working Standard Solutions: Prepare serial dilutions of the primary stocks in 50:50 methanol:water to create a series of working solutions for the calibration curve (e.g., covering a range of 10 to 10,000 ng/mL).

-

Internal Standard Working Solution (ISWS): Dilute the IS primary stock to a final concentration of 500 ng/mL in 50:50 methanol:water.

-

Calibration Curve and QC Samples: Spike appropriate volumes of the working standard solutions into blank human plasma to create a calibration curve (typically 8 non-zero points) and at least three levels of QC samples (Low, Medium, High).

4. Sample Preparation: Liquid-Liquid Extraction (LLE)

-

Step 1: Label 1.5 mL polypropylene tubes for blanks, standards, QCs, and unknown samples.

-

Step 2: Aliquot 100 µL of plasma (blank, standard, QC, or unknown) into the corresponding tubes.

-

Step 3: Add 25 µL of the Internal Standard Working Solution (ISWS) to every tube except the blank.

-

Step 4: Add 50 µL of 0.1 M HCl to each tube to acidify the sample. Vortex mix for 10 seconds. Rationale: Acidification ensures the analytes are in a consistent protonation state, improving extraction efficiency.

-

Step 5: Add 800 µL of ethyl acetate.

-

Step 6: Cap the tubes and vortex vigorously for 2 minutes to ensure thorough extraction.

-

Step 7: Centrifuge at 14,000 x g for 10 minutes at 4°C to separate the organic and aqueous layers.

-

Step 8: Carefully transfer the upper organic layer (~750 µL) to a new set of labeled tubes, being careful not to disturb the protein pellet at the interface.

-

Step 9: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Step 10: Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 98% aqueous mobile phase A). Vortex for 30 seconds.

-

Step 11: Transfer the reconstituted sample to autosampler vials for LC-MS/MS analysis.

5. LC-MS/MS Instrumental Conditions:

| Parameter | Recommended Setting | Rationale |

| LC System | Standard HPLC or UHPLC system | |

| Column | C18 Reversed-Phase, e.g., 2.1 x 50 mm, <3 µm particle size | Provides good retention and peak shape for polar analytes.[7] |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for positive mode ionization and helps control peak shape. |

| Mobile Phase B | 0.1% Formic Acid in Methanol | Organic eluent to create the separation gradient. |

| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |

| Gradient | 2% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate for 2 min. | A sharp gradient is effective for eluting the analytes quickly while separating them from matrix components. |

| Injection Volume | 5-10 µL | |

| Column Temp | 40°C | Improves peak shape and reduces viscosity. |

| MS System | Triple Quadrupole Mass Spectrometer | Required for quantitative MRM analysis. |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative | ESI is standard for polar compounds. Mode must be optimized; negative mode is often cited for 5-FU.[7][8] |

| MRM Transitions | 5-FU: e.g., m/z 129 -> 42 (Negative); DHFU: e.g., m/z 131 -> 42 (Negative) | These must be empirically determined on the specific instrument by infusing pure standards.[8] |

| Dwell Time | 50-100 ms | Ensures sufficient data points across each chromatographic peak for accurate integration. |

6. Data Analysis and Acceptance Criteria:

-

Integrate the chromatographic peaks for each analyte and the internal standard.

-

Calculate the peak area ratio (Analyte Area / IS Area).

-

Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibrators. A linear regression with 1/x² weighting is typically appropriate.

-

Determine the concentrations of QCs and unknown samples from the regression equation.

-

Acceptance Criteria: The calculated concentrations of the calibration standards and QCs should be within ±15% of their nominal values (±20% for the Lower Limit of Quantification, LLOQ). At least 75% of calibrators and 2/3 of QCs must meet this criterion.

Caption: A typical LC-MS/MS workflow for DHFU quantification.

Section 4: Method Validation and Performance

For use in research supporting drug development or clinical applications, any analytical method must be rigorously validated to ensure its reliability. The validation process demonstrates that the method is suitable for its intended purpose.

Key Validation Parameters

The following parameters, based on international guidelines such as ICH Q2, must be assessed:

-

Specificity: The ability to differentiate and quantify the analyte in the presence of other expected components in the sample matrix. This is demonstrated by analyzing blank plasma from multiple sources to check for interferences at the retention time of the analytes.

-

Linearity and Range: The concentration range over which the assay is accurate and precise. A calibration curve with a correlation coefficient (r²) > 0.99 is typically required.[13]

-

Accuracy and Precision: Accuracy refers to how close the measured value is to the true value, while precision measures the reproducibility of the results. They are assessed by analyzing QC samples at multiple concentrations on different days. Acceptance criteria are typically within ±15% for both.[7]

-

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision (typically within ±20%).[13]

-

Recovery: The efficiency of the extraction process, determined by comparing the analyte response from an extracted sample to that of a non-extracted standard.

-

Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte. It is assessed by comparing the response of an analyte in a post-extraction spiked blank sample to a pure solution standard.

-

Stability: The stability of the analyte in the biological matrix under various conditions (e.g., freeze-thaw cycles, bench-top storage, long-term storage).

Summary of Method Performance Data

The following table summarizes typical performance characteristics reported in the literature for the analysis of 5-FU and its metabolites.

| Parameter | LC-MS/MS Method | GC-MS Method | HPLC-UV Method |

| Typical LOQ | 0.05 µM (~6.5 ng/mL)[8]; 1.0-10 ng/mL[7] | ~5 ng/mL[11][14] | 0.1 - 0.85 µg/mL (100-850 ng/mL)[13] |

| Linear Range | 10 - 10,000 ng/mL[7] | Varies, e.g., 5 - 1000 ng/mL | 0.1 - 100 µg/mL[13] |

| Precision (%RSD) | < 15% (typically < 10%)[8] | < 15% | < 5%[13] |

| Accuracy (%RE) | ± 15% (typically ± 10%)[7] | ± 15% | 90 - 110%[13] |

| Key Advantage | High Sensitivity & Specificity | High Sensitivity | Accessibility, Lower Cost |

| Key Disadvantage | High Instrument Cost | Requires Derivatization, Labor-intensive | Lower Sensitivity, Prone to Interferences |

References

- Payne, L.D., Nelson, M.D., Alexander, M.S., Minikis, R.M., & Dolan, J.W. (n.d.). Determination Of 5-fluorouracil In Human Plasma Using Lc-ms/ms. Bioanalytical Systems, Inc.

- van Lenthe, H., et al. (2000). Determination of 5-fluorouracil in plasma with HPLC-tandem mass spectrometry. NVKC.

-

Cano, J.P., Rigault, J.P., Aubert, C., Carcassonne, Y., & Seitz, J.F. (1979). Determination of 5-fluorouracil in Plasma by GC/MS Using an Internal Standard. Applications to Pharmacokinetics. Bulletin du Cancer, 66(1), 67-74. Available at: [Link]

-

Srinivasu, P., Rao, B.M., & Sridhar, G. (2011). A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil. Journal of Chromatographic Science, 49(10), 743-8. Available at: [Link]

-

Reddy, G.S., Reddy, S.L., & Reddy, T.S. (2014). Stability Indicating Analytical Method Development, Validation. IOSR Journal of Pharmacy and Biological Sciences, 9(5), 45-50. Available at: [Link]

-

Mezouar, S., et al. (2021). Phenotyping of Uracil and 5-Fluorouracil Metabolism Using LC-MS/MS for Prevention of Toxicity and Dose Adjustment of Fluoropyrimidines. Therapeutic Drug Monitoring, 43(6), 793-801. Available at: [Link]

-

Heggie, G.D., et al. (1987). Clinical pharmacokinetics of 5-fluorouracil and its metabolites in plasma, urine, and bile. Cancer Research, 47(8), 2203-6. Available at: [Link]

-

Saif, M.W. (2016). Therapeutic Drug Monitoring of 5-Fluorouracil. Therapeutic Drug Monitoring, 38(2), 163-7. Available at: [Link]

-

Wolf, W., et al. (1987). Metabolites of 5-Fluorouracil in Plasma and Urine, as Monitored by 19F Nuclear Magnetic Resonance Spectroscopy, for Patients Receiving Chemotherapy with High-Dose Fluorouracil. Cancer Research, 47(13), 3465-9. Available at: [Link]

-

Deng, Y., et al. (2001). Derivatization of 5-fluorouracil with 4-bromomethyl-7-methoxycoumarin for determination by liquid chromatography-mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 26(5-6), 923-31. Available at: [Link]

-

Heggie, G.D., et al. (1987). Clinical Pharmacokinetics of 5-Fluorouracil and Its Metabolites in Plasma, Urine, and Bile. Cancer Research, 47(8), 2203-2206. Available at: [Link]

-

Bocci, G., et al. (2003). Comparative pharmacokinetic analysis of 5-fluorouracil and its major metabolite 5-fluoro-5,6-dihydrouracil after conventional and reduced test dose in cancer patients. Clinical Cancer Research, 9(9), 3365-71. Available at: [Link]

-

Villas-Boas, S.G., et al. (2007). Chemical derivatization and mass spectral libraries in metabolic profiling by GC/MS and LC/MS/MS. Journal of Experimental Botany, 58(9), 2361-73. Available at: [Link]

-

González-Rincón, J., et al. (2022). 5-Fluorouracil Toxicity: Revisiting the Relevance of Pharmacokinetic Parameters. Pharmaceutics, 14(11), 2327. Available at: [Link]

-

Chang, Y.P., et al. (2010). Determination of 5-fluorouracil in 5-fluorouracil injection and human serum by HPLC. Journal of Food and Drug Analysis, 18(5), 336-342. Available at: [Link]

-

Min, B.H., & Garland, W.A. (1986). The analysis of 5-fluorouracil in human plasma by gas chromatography-negative ion chemical ionization mass spectrometry (GC-NICIMS) with stable isotope dilution. Journal of Chromatographic Science, 24(11), 493-7. Available at: [Link]

-

Launay, M., et al. (2015). LC-MS/MS method for simultaneous analysis of uracil, 5,6-dihydrouracil, 5-fluorouracil and 5-fluoro-5,6-dihydrouracil in human plasma for therapeutic drug monitoring and toxicity prediction in cancer patients. Journal of Chromatography B, 997, 253-9. Available at: [Link]

-

Avalon Healthcare Solutions. (2023). AHS – M2067 – Therapeutic Drug Monitoring for 5-Fluorouracil. Available at: [Link]

-

Heggie, G.D., et al. (1987). Clinical Pharmacokinetics of 5-Fluorouracil and Its Metabolites in Plasma, Urine, and Bile. Cancer Research, 47(8), 2203-2206. Available at: [Link]

- Hsieh, Y., & Chen, J. (2011). Method of processing blood samples containing 5-fu. Google Patents.

-

Bocci, G., et al. (2003). Comparative pharmacokinetic analysis of 5-fluorouracil and its major metabolite 5-fluoro-5,6-dihydrouracil after conventional and reduced test dose in cancer patients. Clinical Cancer Research, 9(9), 3365-71. Available at: [Link]

-

Yoshida, K., et al. (1990). Quantitative Method of 5-Fluorouracil and Its Metabolites in Biologicals Samples Using High Performance Liquid Chromatography. Journal of Health Science, 36(1), 72-78. Available at: [Link]

-

Deenen, M.J., et al. (2012). Targeted analysis of 5-Fluorouracil (5-FU) and Fluoroacetate (FAC) in human plasma by automated PPT+ extraction and LC-HRMS analysis. Protocols.io. Available at: [Link]

-

Hertz, D.L., et al. (2024). Strategies for DPYD testing prior to fluoropyrimidine chemotherapy in the US. Supportive Care in Cancer, 32(8), 461. Available at: [Link]

-

Clinical Lab Products. (2016). Therapeutic Drug Monitoring of 5-Fluorouracil: An Approach Whose Time Has Come. Available at: [Link]

-

Eureka S.r.l. (2018). DEGRADATION RATE OF 5-FLUOROURACIL IN PBMC BY LC-MS/MS. Available at: [Link]

-

Heggie, G.D., et al. (1987). Clinical Pharmacokinetics of 5-Fluorouracil and Its Metabolites in Plasma, Urine, and Bile. Cancer Research, 47(8), 2203-2206. Available at: [Link]

-

Patel, J.N., et al. (2022). A Guide for Implementing DPYD Genotyping for Systemic Fluoropyrimidines into Clinical Practice. Clinical Pharmacology & Therapeutics, 111(2), 343-355. Available at: [Link]

-

Galarza, A.F., et al. (2018). 5-FU therapeutic drug monitoring as a valuable option to reduce toxicity in patients with gastrointestinal cancer. Oncotarget, 9(14), 11525-11535. Available at: [Link]

-

Bibel, M. (2021). Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. Available at: [Link]

-

Grote, H.J., et al. (2009). Measurements of 5-FU Plasma Concentrations in Patients with Gastrointestinal Cancer. In Vivo, 23(3), 441-5. Available at: [Link]

-

Eureka S.r.l. (2018). DEGRADATION RATE OF 5-FLUOROURACIL IN PBMC BY LC-MS/MS. Available at: [Link]

-

Aubert, C., et al. (1980). Comparative determinations of 5-fluorouracil in plasma using GC/MS and HPLC. Biomedical Mass Spectrometry, 7(11-12), 529-32. Available at: [Link]

-

ResearchGate. (2019). Validation of analytical method for determination of furosemide in extemporaneous syrup. Available at: [Link]

-

European Directorate for the Quality of Medicines & HealthCare. (2020). Validation/Verification of Analytical Procedures. Available at: [Link]

Sources

- 1. Therapeutic Drug Monitoring of 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iatdmct2017.jp [iatdmct2017.jp]

- 3. Phenotyping of Uracil and 5-Fluorouracil Metabolism Using LC-MS/MS for Prevention of Toxicity and Dose Adjustment of Fluoropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. avalonhcs.com [avalonhcs.com]

- 5. oncotarget.com [oncotarget.com]

- 6. Strategies for DPYD testing prior to fluoropyrimidine chemotherapy in the US - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. BASi® | Determination Of 5-fluorouracil In Human Plasma Using Lc-ms/ms [basinc.com]

- 8. nvkc.nl [nvkc.nl]

- 9. youtube.com [youtube.com]

- 10. The analysis of 5-fluorouracil in human plasma by gas chromatography-negative ion chemical ionization mass spectrometry (GC-NICIMS) with stable isotope dilution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Comparative determinations of 5-fluorouracil in plasma using GC/MS and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. iosrphr.org [iosrphr.org]

- 13. jfda-online.com [jfda-online.com]

- 14. Determination of 5-fluorouracil in plasma by GC/MS using an internal standard. Applications to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of 5-Fluorodihydro-6-hydroxy-2,4(1H,3H)-pyrimidinedione in Human Plasma by HPLC-MS/MS

Introduction: The Clinical Significance of a Key 5-Fluorouracil Metabolite